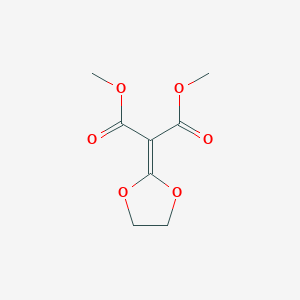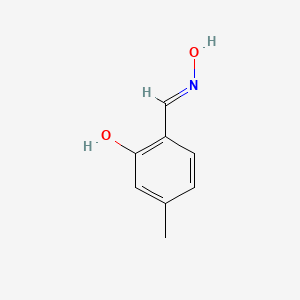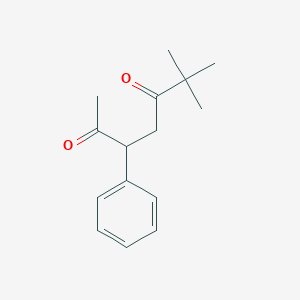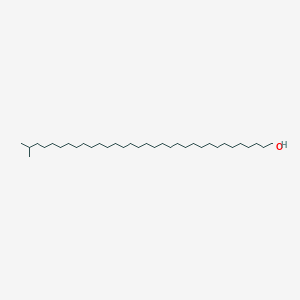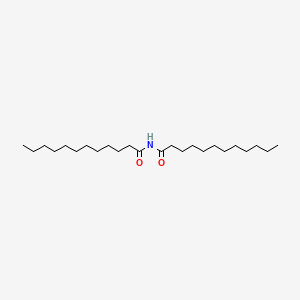
N-Dodecanoyldodecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Dodecanoyldodecanamide is an organic compound characterized by the presence of a dodecanoyl group attached to a dodecanamide moiety This compound belongs to the class of fatty acid amides, which are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Dodecanoyldodecanamide can be synthesized through the reaction of dodecanoic acid (also known as lauric acid) with dodecylamine. The reaction typically involves the formation of an amide bond between the carboxyl group of dodecanoic acid and the amine group of dodecylamine. This process can be catalyzed by using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like triethylamine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as mentioned above. The process may be optimized for higher yields and purity by employing techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N-Dodecanoyldodecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group, resulting in the formation of dodecylamine.
Substitution: this compound can participate in substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Dodecanoic acid and other oxidized derivatives.
Reduction: Dodecylamine.
Substitution: Various substituted amides depending on the reagents used.
Scientific Research Applications
N-Dodecanoyldodecanamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological systems, including its interactions with cellular membranes and its effects on cell signaling pathways.
Medicine: this compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the formulation of cosmetics, pharmaceuticals, and other industrial products due to its surfactant and emulsifying properties.
Mechanism of Action
The mechanism of action of N-Dodecanoyldodecanamide involves its interaction with cellular membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific receptors and enzymes, modulating various signaling pathways and cellular processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that this compound may influence processes such as inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
N-Dodecanoyldodecanamide can be compared with other fatty acid amides, such as:
N-Palmitoyl ethanolamine: Known for its anti-inflammatory and neuroprotective properties.
N-Oleoyl ethanolamine: Studied for its role in appetite regulation and metabolic processes.
N-Arachidonoyl ethanolamine (Anandamide): A well-known endocannabinoid involved in pain modulation and mood regulation.
Uniqueness: this compound is unique due to its specific fatty acid chain length and amide structure, which confer distinct physicochemical properties and biological activities. Its ability to modulate membrane properties and interact with various molecular targets makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
112605-93-3 |
|---|---|
Molecular Formula |
C24H47NO2 |
Molecular Weight |
381.6 g/mol |
IUPAC Name |
N-dodecanoyldodecanamide |
InChI |
InChI=1S/C24H47NO2/c1-3-5-7-9-11-13-15-17-19-21-23(26)25-24(27)22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3,(H,25,26,27) |
InChI Key |
GPFGAVGMIKVVMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


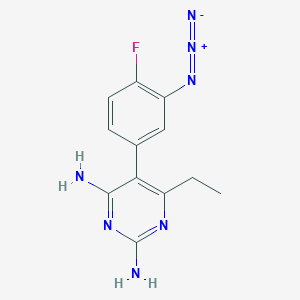
![Carbamodithioic acid, [(benzoylamino)carbonyl]-, methyl ester](/img/structure/B14294644.png)

![N~2~,N~4~,N~6~-Tris[(4-methylphenyl)methyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B14294654.png)
![[1-(Pent-4-en-1-yl)cyclohexyl]methanol](/img/structure/B14294672.png)
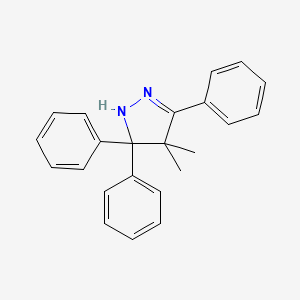
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(phenylmethyl)-, ethyl ester](/img/structure/B14294678.png)
![3-[(Prop-2-en-1-yl)sulfanyl]furan](/img/structure/B14294684.png)
![Dibutyl [2-(methylsulfanyl)ethyl]boronate](/img/structure/B14294686.png)
![2-Diazonio-1-[2-(dibutylamino)ethoxy]ethen-1-olate](/img/structure/B14294692.png)
